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5-bromocinnoline

Cat. No.: B6228990
CAS No.: 1823964-40-4
M. Wt: 209
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Description

Historical Context of Cinnoline (B1195905) System Research

The study of cinnoline and its derivatives dates back to the late 19th century. The parent compound, cinnoline, an aromatic heterocycle with the formula C₈H₆N₂, was first synthesized in an impure form through the cyclization of an alkyne, o-C₆H₄(N₂Cl)C≡CCO₂H, in water to yield 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This intermediate was then decarboxylated and the hydroxyl group was reductively removed to produce the parent cinnoline. wikipedia.org This method is known as the Richter cinnoline synthesis. wikipedia.org Over the years, various synthetic routes have been developed, expanding the accessibility and diversity of the cinnoline family. researchgate.net These compounds have garnered significant attention due to their interesting structural features and have been explored for a range of applications. pnrjournal.comnih.gov

Significance of Halogenated Heterocycles in Organic Chemistry

Halogenated heterocyclic compounds, which feature one or more halogen atoms such as bromine, chlorine, fluorine, or iodine, are of great importance in organic chemistry. sigmaaldrich.com They serve as versatile building blocks in the synthesis of more complex organic molecules. sigmaaldrich.com The presence of a halogen atom can significantly modify the electronic properties of the heterocyclic ring, influencing its reactivity. mdpi.comnih.gov For instance, halogens can act as leaving groups in nucleophilic substitution reactions or participate in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is fundamental to the construction of a wide array of functionalized molecules. mdpi.comnih.gov

Positioning of 5-Bromocinnoline within Bromocinnoline Isomers and Related Azanaphthalenes

Cinnoline belongs to the family of azanaphthalenes, which are bicyclic aromatic compounds containing one or more nitrogen atoms in a naphthalene-like framework. Other isomers include quinazoline, quinoxaline, and phthalazine. wikipedia.org The introduction of a bromine atom onto the cinnoline core can lead to several positional isomers, each with distinct chemical properties. This compound is one such isomer, where the bromine atom is attached to the C5 position of the benzene (B151609) ring. Other possible bromocinnoline isomers include 3-bromocinnoline, 4-bromocinnoline (B8793254), 6-bromocinnoline, 7-bromocinnoline, and 8-bromocinnoline. acs.orgmdpi.commdpi.comlookchem.comvulcanchem.com The position of the bromine atom significantly influences the molecule's reactivity and steric environment.

Properties

CAS No.

1823964-40-4

Molecular Formula

C8H5BrN2

Molecular Weight

209

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromocinnoline and Its Precursors

Classical Approaches to Cinnoline (B1195905) Ring Formation

The formation of the core cinnoline nucleus is a critical step, and several classical methods have been established for this purpose.

The Richter cyclization is a prominent method for synthesizing cinnolines. This reaction typically involves the cyclization of ortho-alkynyl-substituted arenediazonium salts, which are often generated in situ from corresponding aryltriazenes. researchgate.net An efficient modification of the Richter-type cyclization utilizes mono- and diacetylene aryltriazene derivatives as starting materials. beilstein-journals.org

This methodology has been successfully adapted for the synthesis of brominated cinnolines by using brominated precursors. For instance, 4,6-dibromocinnoline (B12952352) derivatives have been prepared from 4-bromo-2-iodophenyltriazene via Sonogashira coupling followed by a Richter cyclization. beilstein-journals.org The process involves treating an o-(buta-1,3-diynyl)aryltriazene with hydrobromic acid (HBr), which induces cleavage of the triazene (B1217601) and subsequent cyclization of the resulting arenediazonium salt to yield a 4-bromocinnoline (B8793254). spbu.ru This strategy is effective for creating cinnolines with bromine at the C-4 and C-6 positions. nih.gov

Below is a table summarizing typical conditions for the Richter cyclization leading to brominated cinnolines.

Starting Material PrecursorKey ReagentsProductYieldReference
4-bromo-2-iodophenyltriazene1. Hexyne, Pd(PPh₃)₄, CuI, Et₃N; 2. aq. HBr, Acetone4,6-Dibromo-3-butylcinnoline87% beilstein-journals.org
2-ethynyl-4-aryltriazenesHBr or other acids4-bromo-6-arylcinnolinesGood researchgate.netnih.gov
o-(trimethylsilylbuta-1,3-diynyl)phenyltriazeneHBr4-bromo-3-(trimethylsilylethynyl)cinnolineGood spbu.ru

This table presents illustrative examples of Richter cyclization for forming brominated cinnolines.

Beyond the Richter protocol, other strategies exist for constructing the cinnoline nucleus. Transition-metal-catalyzed reactions are particularly noteworthy. Methods such as Rhodium-catalyzed C-H activation, Palladium-catalyzed annulation, and Copper-catalyzed C-H functionalization/cyclization starting from N-phenylhydrazones or N-phenylazo compounds have been developed. nih.gov For example, Rh(III)-catalyzed coupling of azobenzenes with diazotized Meldrum's acid can produce cinnolin-3(2H)-one derivatives. researchgate.netrsc.org

A transition-metal-free approach has also been reported, involving an intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction proceeds through key intermediates like 2-nitrosobenzaldehyde to form the cinnoline ring. nih.gov Additionally, benzo[c]cinnolinium salts can be synthesized through the cyclization of 2-azobiaryls, promoted by copper(II) or electrochemical oxidation. acs.org

Richter Cyclization Protocols and Adaptations for Brominated Cinnolines

Introduction of Bromine at the C-5 Position

Achieving regioselective bromination at the C-5 position of the cinnoline ring is a significant synthetic challenge due to the electronic nature of the heterocyclic system.

Direct electrophilic bromination of the parent cinnoline ring can be complex. The position of substitution is governed by the electron density of the aromatic rings, which can lead to mixtures of products. For related nitrogen heterocycles like quinoline, selective C-5 halogenation has been achieved using N-bromosuccinimide (NBS) or sodium halides, often requiring a directing group, such as an 8-acylamino group, to achieve the desired regioselectivity. orgsyn.orgexlibrisgroup.com Similar strategies could theoretically be applied to cinnoline, where the introduction of a directing group on the benzo portion of the ring system could facilitate electrophilic attack at the adjacent C-5 position.

Transition metal catalysis offers a powerful tool for regioselective C-H functionalization. For the closely related 8-aminoquinoline (B160924) amides, copper-catalyzed C5-selective bromination has been demonstrated using various bromine sources, including alkyl bromides and ethyl bromodifluoroacetate. beilstein-journals.orgnih.gov This approach relies on the coordinating effect of the amide group at the 8-position to direct the metal catalyst to the C-5 position. Applying this to the cinnoline scaffold would likely require the synthesis of an analogous 8-substituted cinnoline precursor to direct the C-5 bromination. Nickel-catalyzed C-H arylation and alkylation reactions have also been extensively developed, suggesting that nickel-catalyzed C-H bromination could be a viable, though less documented, pathway. beilstein-journals.org

Regioselective Electrophilic Aromatic Substitution Strategies

Advanced Synthetic Pathways and Retrosynthetic Analysis

The design of a synthesis for 5-bromocinnoline involves careful strategic planning, which can be visualized through retrosynthetic analysis. numberanalytics.com This process involves deconstructing the target molecule into simpler, commercially available starting materials. citycollegekolkata.orglkouniv.ac.in

Two primary retrosynthetic pathways for this compound can be envisioned:

Pathway A: Bromination as a late-stage functionalization

This approach begins with the synthesis of the unsubstituted cinnoline ring, followed by the introduction of the bromine atom at the C-5 position.

Disconnect 1 (C-Br bond): this compound is disconnected to cinnoline and a brominating agent. This step represents a C-H bromination reaction.

Disconnect 2 (N-N and C=C bonds): Cinnoline is disconnected back to a suitable acyclic precursor, such as an o-alkynyl aryltriazene for a Richter cyclization researchgate.net or a 2-nitrobenzyl derivative for a redox cyclization. nih.gov

The main challenge of this pathway is achieving the regioselective C-5 bromination in the second step, which, as discussed, may require a directing group strategy.

Pathway B: Cyclization of a pre-brominated precursor

This strategy involves incorporating the bromine atom into the starting material before the formation of the cinnoline ring.

Disconnect 1 (N-N and C=C bonds): this compound is disconnected to a brominated acyclic precursor. This precursor would be a derivative of 2-amino-6-bromophenylacetylene or a related compound.

Disconnect 2 (Functional group interconversions): The brominated precursor is disconnected to simpler, commercially available brominated aromatic compounds.

This pathway offers the advantage of circumventing the difficult regioselective bromination of the pre-formed cinnoline ring. However, it requires the synthesis of a specifically substituted and potentially complex brominated starting material, which may have its own synthetic challenges.

Multi-component Reactions for Cinnoline Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like cinnoline derivatives in a single step from three or more starting materials. acs.org These reactions are highly valued for their ability to construct multiple chemical bonds in one pot, often leading to high yields and operational simplicity. acs.orgresearchgate.net

One notable example is the transition-metal-free multicomponent coupling cyclization reaction involving arynes, tosylhydrazine, and α-bromo ketones. This reaction proceeds through a formal [2 + 2 + 2] cycloaddition to produce cinnoline derivatives. In this process, two C-N bonds and one C-C bond are formed in a single operation under mild conditions. acs.org

Another effective MCR for generating densely functionalized cinnolines involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane. researchgate.netresearchgate.net This reaction, often facilitated by microwave irradiation, provides a rapid and efficient route to complex cinnoline structures. researchgate.net The use of microwave heating can significantly enhance reaction rates and yields. researchgate.net

Researchers have also developed MCRs that lead to the formation of fused cinnoline systems. For instance, the reaction of N-aryl benzimidazolinones with vinylene carbonate, catalyzed by Rh(III), results in the synthesis of 3,4-unsubstituted indazolinocinnolines. researchgate.net

The table below summarizes key multi-component reactions used for the synthesis of cinnoline derivatives.

ReactantsCatalyst/ConditionsProduct TypeReference
Arynes, Tosylhydrazine, α-Bromo KetonesTransition-metal-freeCinnoline Derivatives acs.org
Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, Aromatic Aldehydes, NitromethaneDioxane/piperidine, Microwave heatingDensely Functionalized Cinnolines researchgate.netresearchgate.net
N-Aryl Benzimidazolinones, Vinylene CarbonateRh(III)-catalyzedIndazolocinnolines researchgate.net

Retrosynthetic Disconnections for this compound Target Molecules

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comcitycollegekolkata.org This process helps in designing a logical synthetic route by identifying key bond-breaking steps, known as disconnections. numberanalytics.comlkouniv.ac.in For a target molecule like this compound, several retrosynthetic disconnections can be envisioned based on established cinnoline synthesis methods.

A primary disconnection strategy for the cinnoline core involves breaking the N-N bond and a C-C bond of the heterocyclic ring. This leads back to a substituted aniline (B41778) precursor. The classical Richter cinnoline synthesis, for example, starts from an ortho-alkynyl-substituted aryldiazonium salt, which is generated from the corresponding aniline. wikipedia.org Therefore, a key retrosynthetic step for this compound would be a disconnection to 2-amino-6-bromophenylacetylene or a related precursor.

Another common approach is the Widman-Stoermer synthesis, which involves the cyclization of an α-vinyl-aniline. wikipedia.org A retrosynthetic analysis based on this method would disconnect the cinnoline ring to an appropriately substituted α-vinyl aniline derivative.

The Borsche cinnoline synthesis offers another disconnection pathway, starting from an arylhydrazone of a 1,2-dicarbonyl compound. wikipedia.org This would suggest a retrosynthetic break of this compound to a hydrazone derived from a bromo-substituted phenylhydrazine.

A more direct precursor to this compound could be 5-aminocinnoline, which can be converted to the bromo-derivative via a Sandmeyer-type reaction. A Sandmeyer reaction on 5-aminoquinoline, a related heterocyclic system, has been reported to yield 5-bromoquinoline. chemicalbook.com This suggests a functional group interconversion (FGI) as a plausible retrosynthetic step. lkouniv.ac.in

The table below outlines potential retrosynthetic disconnections for this compound.

Disconnection TypePrecursor(s)Corresponding Forward ReactionReference
C-N / C-C Bond2-amino-6-bromophenylacetylene derivativeRichter Synthesis wikipedia.org
C-N / C-C BondSubstituted α-vinyl anilineWidman-Stoermer Synthesis wikipedia.org
C-N / C-C BondBromo-substituted phenylhydrazoneBorsche Synthesis wikipedia.org
Functional Group Interconversion (FGI)5-AminocinnolineSandmeyer Reaction chemicalbook.com

Novel Synthetic Routes Involving Selective C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical tool in modern organic synthesis, offering novel routes to complex molecules like cinnolines. rsc.orgnih.gov These methods avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. cnr.it Various transition-metal catalysts, particularly those based on palladium and rhodium, have been instrumental in developing these strategies. rsc.orgnih.govcnr.it

Rhodium-Catalyzed C–H Activation:

Rhodium(III) catalysts have been effectively used for the synthesis of cinnoline derivatives through chelation-assisted C–H activation. rsc.org For instance, the annulation of N-aryl indazolones or N-aryl phthalazinones with vinylene carbonate provides rapid access to indazolocinnolines and phthalazinocinnolines. researchgate.net In these reactions, the directing group on the aryl ring guides the catalyst to a specific C-H bond for activation and subsequent cyclization. rsc.org Another example involves the Rh(III)-catalyzed reaction of pyrazolidinones with iodonium (B1229267) ylides to form pyrazolo[1,2-a]cinnolines under oxidant-free conditions. mdpi.com

Palladium-Catalyzed C–H Activation:

Palladium catalysts are also widely employed in C–H functionalization reactions to construct cinnoline-related structures. A notable example is the palladium-catalyzed dual C-H activation for the one-pot synthesis of benzo[c]pyrazolo[1,2-a]cinnolin-1-ones. researchgate.net This approach utilizes a pyrazolone (B3327878) moiety as an internal directing group to facilitate the sequential formation of C-C and C-N bonds. researchgate.net

Copper-Catalyzed C–H Functionalization:

Copper catalysis has also been applied to the synthesis of cinnolines. For example, a copper-catalyzed aerobic intramolecular dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been reported for the formation of cinnolines. rsc.orgnih.gov This method involves the direct conversion of a C-H bond into a C-N bond within the same molecule. rsc.org

Transition-Metal-Free Approaches:

While less common, transition-metal-free C–H functionalization methods are also being developed. An intramolecular redox cyclization reaction has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.orgnih.gov

The table below summarizes novel synthetic routes to cinnoline derivatives via C-H functionalization.

Catalyst SystemReactantsProduct TypeReference
Rh(III)N-Aryl Indazolones/Phthalazinones + Vinylene CarbonateIndazolocinnolines/Phthalazinocinnolines researchgate.net
Rh(III)Pyrazolidinones + Iodonium YlidesPyrazolo[1,2-a]cinnolines mdpi.com
PalladiumPyrazolones + Aryl IodidesBenzo[c]cinnoline (B3424390) Derivatives researchgate.net
CopperN-Methyl-N-phenylhydrazonesCinnolines rsc.orgnih.gov
Transition-Metal-Free2-Nitrobenzyl Alcohol + Benzylamine3-Substituted Cinnolines rsc.orgnih.gov

Chemical Reactivity and Transformative Reactions of 5 Bromocinnoline

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic substitution reactions offer a direct pathway to introduce a range of functional groups onto the cinnoline (B1195905) core by replacing the bromine atom. wikipedia.org These reactions are fundamental in diversifying the chemical space around the cinnoline scaffold.

The electrophilic character of the carbon atom attached to the bromine in 5-bromocinnoline facilitates its reaction with various heteroatom nucleophiles. pressbooks.pub In these reactions, an electron-rich nucleophile attacks the carbon atom, leading to the displacement of the bromide ion, which acts as a leaving group. wikipedia.org This process allows for the formation of new carbon-heteroatom bonds.

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of nucleophilic aromatic substitution (SNAr) are applicable. For instance, reactions with alkoxides (RO⁻), thiolates (RS⁻), and amines (R₂NH) would be expected to yield the corresponding 5-alkoxy, 5-thioether, and 5-amino-cinnoline derivatives. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups on the aromatic ring, a role fulfilled by the nitrogen atoms in the cinnoline core.

A related example is the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols, which proceeds via a concerted SNAr mechanism to form 5-aryloxy-1,2,3-triazines. nih.gov This suggests that similar reactions with this compound could be a viable synthetic route.

The displacement of the bromine atom is a key strategy for accessing a wide array of functionalized cinnoline derivatives. libretexts.org These reactions are not limited to simple heteroatom nucleophiles but can also involve more complex moieties, leading to significant structural modifications. The ability to introduce new functional groups opens up possibilities for tuning the electronic and steric properties of the cinnoline system.

The following table provides a hypothetical overview of potential displacement reactions based on general organic chemistry principles, as specific examples for this compound were not found in the search results.

NucleophileReagent ExamplePotential Product
HydroxideSodium Hydroxide (NaOH)5-Hydroxycinnoline
AlkoxideSodium Methoxide (NaOCH₃)5-Methoxycinnoline
ThiolateSodium Thiophenolate (NaSPh)5-(Phenylthio)cinnoline
AmineAmmonia (NH₃)5-Aminocinnoline
CyanideSodium Cyanide (NaCN)Cinnoline-5-carbonitrile

These transformations provide access to derivatives that can serve as building blocks for more complex molecular architectures.

Replacement of Bromine with Various Heteroatom Nucleophiles

Transition Metal-Mediated Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and this compound is an excellent substrate for these transformations. eie.grmdpi.com The reactivity of the C-Br bond allows for its participation in various catalytic cycles, most notably those involving palladium.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. researchgate.net The Sonogashira and Suzuki reactions, in particular, are widely used to form C-C bonds. researchgate.netresearchgate.net

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org This reaction is highly efficient for creating substituted alkynes. scirp.org For this compound, a Sonogashira coupling would lead to the formation of 5-alkynylcinnolines. The general scheme for the Sonogashira reaction is the coupling of a halide (R¹-X) with a terminal alkyne (R²-C≡CH) using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

The Suzuki coupling pairs an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base to form a new C-C single bond. wikipedia.orglibretexts.org This reaction is valued for its mild conditions and the commercial availability of a wide range of boronic acids. wikipedia.org Reacting this compound with various aryl or heteroaryl boronic acids via the Suzuki reaction would yield 5-aryl or 5-heteroaryl-cinnoline derivatives. The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to give the final product and regenerate the catalyst. libretexts.org

The following table summarizes representative conditions for these palladium-catalyzed reactions as applied to similar bromo-heterocyclic systems. researchgate.net

ReactionCoupling PartnerCatalyst SystemBaseSolvent
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF/Toluene
SuzukiBoronic AcidPd(dppf)Cl₂K₂CO₃Dimethoxyethane

These reactions have been successfully applied to other bromo-substituted nitrogen heterocycles, such as bromoindoles and bromopyridines, highlighting their potential applicability to this compound. researchgate.netresearchgate.netbeilstein-journals.org

Beyond the well-established Sonogashira and Suzuki reactions, other transition metals can catalyze a variety of cross-coupling reactions to form C-C and C-N bonds. researchgate.net For instance, nickel-catalyzed couplings, such as the Kumada coupling, can be used to form C-C bonds between organohalides and Grignard reagents. researchgate.net

Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. This reaction would allow for the synthesis of a wide range of N-substituted 5-aminocinnoline derivatives by coupling this compound with primary or secondary amines.

The development of new catalysts and reaction conditions continues to expand the scope of these transformations, offering even more possibilities for the functionalization of this compound. sioc-journal.cn

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Oxidation and Reduction Pathways

The oxidation and reduction of the cinnoline ring system can lead to significant changes in its electronic structure and reactivity. libretexts.orggithub.io

Oxidation of an organic molecule often involves the gain of oxygen atoms or the loss of hydrogen atoms. libretexts.org For the cinnoline ring, oxidation could potentially occur at the nitrogen atoms to form N-oxides. The use of oxidizing agents like peroxyacids could facilitate such transformations. ucr.edu Oxidation can also refer to an increase in the number of carbon-heteroatom bonds. libretexts.org

Reduction typically involves the gain of hydrogen or the loss of oxygen. libretexts.org Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could potentially reduce the N=N double bond in the pyridazine (B1198779) ring of this compound, leading to dihydrocinnoline (B15445986) derivatives. libretexts.org The specific outcome of reduction reactions would depend on the reagents and conditions employed.

While specific literature on the oxidation and reduction of this compound was not identified in the search results, the general principles of heterocyclic chemistry suggest that these pathways are viable routes for further chemical modification.

Oxidation Reactions to Generate Diverse Derivatives

The oxidation of the cinnoline core, including bromo-substituted derivatives, can lead to the formation of N-oxides or cleavage of the benzene (B151609) ring, depending on the oxidant and reaction conditions. While specific studies on this compound are not extensively detailed, the reactivity of the general cinnoline scaffold provides significant insight. Oxidation of cinnoline with reagents like peracids or hydrogen peroxide typically yields a mixture of cinnoline 1-oxides and 2-oxides. thieme-connect.de For instance, the oxidation of 5-nitrocinnoline (B3350679) has been shown to produce 8-nitrocinnoline (B1626358) 2-oxide. thieme-connect.de

Stronger oxidizing agents can lead to ring cleavage. Treatment of 4-phenylcinnoline (B1297119) with hot aqueous potassium permanganate (B83412) results in the cleavage of the non-heterocyclic benzene ring to afford 5-phenylpyridazine-3,4-dicarboxylate. thieme-connect.de Similar reactivity could be anticipated for this compound, potentially yielding pyridazine derivatives.

Oxidizing AgentTypical Product(s)Reference
Peracids / H₂O₂Cinnoline 1-oxides and 2-oxides thieme-connect.de
Hot aq. KMnO₄Pyridazine dicarboxylic acid derivatives (via ring cleavage) thieme-connect.de

Reductive Transformations of the Cinnoline Core

The reduction of the cinnoline ring system can yield dihydrocinnoline derivatives, which may undergo further rearrangement. The reaction of cinnoline and its derivatives with metal hydrides like lithium aluminum hydride leads to the formation of 1,4-dihydrocinnolines. thieme-connect.de This contrasts with initial proposals of 1,2-dihydro products. thieme-connect.de Similarly, reduction of the related 7-bromocinnolin-4(1H)-one can be achieved with agents like lithium aluminum hydride or sodium borohydride to form reduced cinnoline derivatives.

Under certain conditions, these reduction products can rearrange. For example, refluxing cinnoline with amalgamated zinc in aqueous acetic acid can initially form 1,4-dihydrocinnoline, but prolonged reaction leads to the formation of indole. thieme-connect.de This suggests that the reduction of this compound could potentially lead to substituted indoles, valuable synthons in medicinal chemistry.

Reducing AgentProduct TypeConditionsReference
Lithium aluminum hydride (LiAlH₄)1,4-Dihydrocinnolines- thieme-connect.de
Sodium borohydride (NaBH₄)Reduced cinnoline derivativesMethanol
Amalgamated Zinc (Zn/Hg)1,4-Dihydrocinnoline or IndoleAqueous acetic acid, reflux thieme-connect.de

Cyclization and Rearrangement Reactions Involving this compound Substructures

The this compound scaffold is a key building block for constructing complex, fused heterocyclic systems through cyclization reactions. These transformations are critical for synthesizing novel compounds with potential applications in materials science and medicinal chemistry.

Intramolecular Cyclizations and Fused Ring System Formation

Intramolecular reactions are often favored kinetically over their intermolecular counterparts due to the proximity of the reacting groups within a single molecule, which reduces the entropic cost of reaching the transition state. wikipedia.org This principle is exploited in the chemistry of this compound derivatives.

A significant application involves the synthesis of cinnoline-fused enediynes. acs.orgnih.gov Although studies often feature the 4-bromo isomer due to its synthetic accessibility, the principles apply broadly. For example, a 3-alkynyl-4-bromocinnoline can be coupled with a second acetylenic moiety via Sonogashira coupling. acs.orgnih.govscispace.com The resulting acyclic di-alkyne can then undergo a crucial intramolecular cyclization, often under Nozaki–Hiyama–Kishi conditions, to form a 10-membered enediyne ring fused to the cinnoline core. acs.orgnih.govscispace.com This cyclization results in the formation of a polycyclic system, such as a benzo[c]cinnoline (B3424390) derivative, after subsequent cycloaromatization. scispace.com The Richter-type cyclization is another powerful method for constructing the initial functionalized bromocinnoline ring system from ortho-(alka-1,3-diynyl)-arenediazonium salts, which then serves as a precursor for fused systems. spbu.ru

Mechanistic Studies of Enediyne Cyclization (e.g., Bergman Cyclization Analogs)

The cinnoline-fused enediynes are of particular interest due to their ability to undergo Bergman cyclization, a thermal or photochemical reaction that converts an enediyne into a highly reactive p-benzyne diradical. acs.orgnih.govscispace.com This diradical is capable of abstracting hydrogen atoms from nearby sources, a property harnessed by natural enediyne antibiotics to cleave DNA. scispace.com

Mechanistic studies have revealed that fusing an enediyne to an electron-poor heterocycle like cinnoline significantly enhances the rate of Bergman cyclization compared to carbocyclic analogues. scispace.comrsc.org For instance, a cinnoline-fused 10-membered ring enediyne was found to be four times more reactive than its benzo-fused counterpart. scispace.comrsc.org The reaction proceeds smoothly upon mild heating, undergoing cycloaromatization to produce a benzo[c]cinnoline derivative. scispace.com The kinetics of the cyclization follow a first-order equation, and the rate enhancement is attributed to the electronic properties of the electron-deficient cinnoline moiety. scispace.com The activation energy for the Bergman cyclization is lowered by the presence of the heterocycle, making the reaction accessible under milder conditions than those required for many acyclic enediynes. rsc.orgnku.edu

Enediyne SystemRelative Reactivity (vs. Benzo-fused analog)Key Product TypeCyclization TypeReference
Cinnoline-fused 10-membered enediyne4x more reactiveBenzo[c]cinnolineBergman Cyclization scispace.comrsc.org
Benzo-fused 10-membered enediyne1x (baseline)TetrahydroanthracenolBergman Cyclization scispace.com

Exploration of Radical Reaction Pathways

Radical reactions are characterized by intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. masterorganicchemistry.comlibretexts.orgyoutube.com The chemistry of this compound and its derivatives intersects significantly with radical pathways, particularly in the context of cycloaromatization reactions.

Single-Electron Transfer (SET) Chemistry in Bromocinnoline Reactivity

A single-electron transfer (SET) mechanism is defined by the transfer of one electron between species in an elementary step of a reaction, leading to the formation of radical ions. iupac.org While direct studies of SET involving this compound are sparse, the behavior of related systems provides a strong basis for its potential reactivity. The formation of the p-benzyne diradical from cinnoline-fused enediynes during Bergman cyclization is a prime example of a process involving radical intermediates. scispace.com This transformation is critical to the DNA-cleaving ability of enediyne compounds. scispace.com

The reaction of bromine radicals (Br•) themselves often proceeds via SET pathways. nih.gov In the broader context of frustrated Lewis pair (FLP) chemistry, SET from a Lewis base to a Lewis acid-substrate adduct has been identified as a key step in generating radical species. nih.gov Given the electronic nature of the cinnoline ring and the presence of the bromine atom, it is plausible that this compound could participate in SET-initiated reactions under appropriate photoredox or chemical conditions, leading to novel radical-mediated transformations.

Radical-Mediated Functionalization Strategies

The introduction of functional groups onto the cinnoline scaffold via radical-mediated pathways represents a contemporary and powerful strategy in synthetic organic chemistry. These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional ionic or transition-metal-catalyzed processes. While direct studies on the radical-mediated functionalization of this compound are not extensively documented, a comprehensive understanding can be built by examining analogous reactions on related bromo-N-heterocycles and the general principles of radical chemistry. Such approaches can be broadly categorized into two main strategies: reactions involving the homolytic cleavage of the C5-Br bond and radical-mediated C-H functionalization at other positions of the cinnoline ring.

Photocatalysis has emerged as a key enabling technology for the generation of radical intermediates under gentle conditions. acs.org In the context of this compound, visible-light-mediated photoredox catalysis could potentially be employed to generate an aryl radical at the C5 position. This process would involve a single-electron transfer from an excited photocatalyst to the this compound, leading to the formation of a radical anion which then expels a bromide ion to afford the C5-cinnolinyl radical. This highly reactive intermediate could then participate in a variety of bond-forming reactions.

Drawing parallels from the chemistry of other bromo-N-heterocycles, this C5-cinnolinyl radical could be trapped by various radical acceptors. For instance, arylation could be achieved by reacting the radical with electron-rich arenes or heteroaromatics in a Minisci-type reaction. While the classic Minisci reaction involves the addition of a radical to a protonated heterocycle, the generation of the cinnolinyl radical first, followed by addition to another aromatic system, offers a complementary approach.

Furthermore, the C5-cinnolinyl radical could potentially undergo addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds and more complex molecular architectures. These radical cascade reactions, which involve a sequence of intramolecular or intermolecular radical additions, have been successfully applied to the synthesis of various heterocyclic systems. mdpi.com For example, a radical generated on a bromo-N-heterocycle can undergo cyclization onto a tethered unsaturated system. mdpi.com

Another plausible strategy involves the use of radical precursors to functionalize the C-H bonds of the this compound ring directly. The cinnoline nucleus is electron-deficient, which makes it susceptible to attack by nucleophilic radicals. For instance, alkyl radicals generated from alkyl iodides or carboxylic acids could potentially add to the C4 position of the cinnoline ring, which is activated by the adjacent nitrogen atom. The inherent regioselectivity of such radical additions is often governed by the electronic properties of the heterocyclic substrate.

Recent advancements have also highlighted the use of dual catalytic systems, where photoredox catalysis is combined with another catalytic cycle, such as palladium or nickel catalysis, to achieve novel transformations. acs.org Such a system could potentially be applied to this compound to achieve cross-coupling reactions with a variety of partners under radical conditions.

While direct, experimentally verified examples of radical-mediated functionalization of this compound are yet to be extensively reported in the scientific literature, the established reactivity of similar bromo-N-heterocycles provides a strong foundation for the development of such synthetic strategies. The following table summarizes potential radical-mediated reactions based on analogous systems.

Reaction Type Proposed Reagents and Conditions Potential Product Analogous System Reference
Photocatalytic ArylationThis compound, Arene, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Light5-Aryl-cinnolineGeneral principles of photoredox catalysis on aryl halides
Radical Alkylation (C-H Functionalization)This compound, Alkyl Iodide, Radical Initiator (e.g., AIBN)4-Alkyl-5-bromocinnolineRadical C-H functionalization of electron-deficient heterocycles
Radical Cyclization5-Bromo-4-(pent-4-en-1-yl)cinnoline, Radical InitiatorTricyclic cinnoline derivativeIntramolecular radical cyclizations on N-heterocycles mdpi.com

It is important to note that the success and regioselectivity of these proposed reactions would need to be empirically determined. The electronic and steric environment of the this compound substrate would play a crucial role in dictating the outcome of these radical-mediated transformations.

Installation of Diverse Functional Groups

The introduction of new functional groups onto the cinnoline ring is a primary method for molecular diversification. The bromine atom, particularly in a compound like this compound, serves as a synthetically useful handle for a variety of transformations, including the formation of carbon-carbon and carbon-nitrogen bonds.

The conversion of an aryl bromide to a carboxylic acid is a fundamental transformation in organic synthesis. One common method to achieve this is through a halogen-metal exchange reaction followed by quenching with an electrophile like carbon dioxide. eurekaselect.com This strategy can be applied to bromo-substituted heterocyclic systems to install a carboxylic acid group. eurekaselect.com While specific literature detailing the direct carboxylation of this compound is not prevalent, the general methodology is well-established. eurekaselect.com The process typically involves treating the bromo-derivative with an organolithium reagent at low temperatures to generate a lithiated intermediate, which is then reacted with gaseous CO2 to form the corresponding carboxylate salt. eurekaselect.com Subsequent acidic workup yields the final carboxylic acid derivative.

Table 1: General Scheme for Carboxylation of Bromo-Substituted Heterocycles

Step Reagents & Conditions Purpose
1 n-Butyllithium (n-BuLi), THF, low temperature (e.g., -78 °C) Halogen-metal exchange to form the organolithium intermediate.
2 Gaseous Carbon Dioxide (CO2) Electrophilic trapping of the organolithium species.

This table represents a generalized procedure based on standard organic transformations. eurekaselect.com

The introduction of azide (B81097) and triazole moieties is of significant interest for applications in medicinal chemistry and materials science. The synthesis of azidocinnolines has been effectively achieved via nucleophilic substitution of a bromine atom. mdpi.commdpi-res.com Research has shown that the bromine atom at the C4 position of the cinnoline ring is particularly reactive towards nucleophilic substitution with sodium azide, a transformation that proceeds smoothly without affecting bromo-substituents on the benzene portion of the scaffold, such as at the C6 position. mdpi.commdpi-res.com

In a typical procedure, a 4-bromocinnoline (B8793254) derivative is treated with excess sodium azide in a solvent like dimethylformamide (DMF) under an inert atmosphere. mdpi.com The reaction mixture is heated to facilitate the substitution, yielding the corresponding 4-azidocinnoline in good yields. mdpi.commdpi-res.com

These azidocinnolines are valuable intermediates for the synthesis of 1,2,3-triazolyl systems via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.comrsc.org This reaction involves treating the 4-azidocinnoline derivative with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. mdpi.comrsc.org This highly efficient and regioselective reaction provides 4-(1,2,3-1H-triazol-1-yl)cinnolines, linking the cinnoline core to a wide variety of other molecular fragments. rsc.org

Table 2: Synthesis of 4-Azido-6-bromo-3-pentylcinnoline

Starting Material Reagents Solvent Temperature Time Product Yield Reference

Synthesis of Carboxylic Acid Derivatives

Construction of Complex Polycyclic and Heterocyclic Architectures

Building upon the cinnoline framework to create more complex, multi-ring systems is a key strategy for developing novel compounds. Bromo-substituted cinnolines can act as precursors for annulation reactions that fuse additional rings onto the core structure.

The synthesis of tricyclic systems that incorporate the cinnoline nucleus has been demonstrated through multi-step sequences starting from bromocinnoline derivatives. One reported pathway leads to the formation of a pyridocinnolinone structure. mdpi.comresearchgate.net This particular synthesis begins with 3-bromocinnoline-4-one, where the bromine at the C3 position is first substituted with a cyanide group using copper cyanide. mdpi.comresearchgate.net The resulting nitrile is then chlorinated at the C4 position, followed by a nucleophilic aromatic substitution with acetylacetone. mdpi.comresearchgate.net The final tricyclic pyridocinnolinone is achieved through a base-catalyzed hydrolysis and subsequent ring closure, affording the product in a moderate yield. mdpi.comresearchgate.net While this example starts from a 3-bromo-4-oxo derivative, it illustrates a valid strategy of sequential functionalization and cyclization that could be conceptually adapted for other bromo-substituted isomers to generate complex fused systems.

Table 3: Multi-step Synthesis of a Pyrido-fused Cinnoline

Step Starting Material Reagents/Conditions Intermediate/Product Reference
1 3-Bromocinnoline-4-one Copper cyanide 3-Cyano-cinnolin-4-one mdpi.comresearchgate.net
2 3-Cyano-cinnolin-4-one POCl3 / PCl5 4-Chloro-3-cyanocinnoline mdpi.comresearchgate.net
3 4-Chloro-3-cyanocinnoline Acetylacetone, NaH Substituted intermediate mdpi.comresearchgate.net

Cinnoline-fused enediynes are complex structures of interest due to the reactivity of the enediyne moiety. An efficient synthesis of a 10-membered cinnoline-fused cyclic enediyne has been developed, which notably utilizes a 4-bromocinnoline derivative as a key intermediate. acs.orgnih.gov The synthesis begins with a Richter cyclization of an o-(1,3-butadiynyl)phenyltriazene to produce a 3-alkynyl-4-bromocinnoline. acs.orgnih.govspbu.ru This step establishes the core cinnoline ring with the necessary bromine handle at the C4 position. acs.org

The second acetylenic chain required for the enediyne is introduced via a Sonogashira coupling reaction between the 4-bromocinnoline intermediate and an alcohol-containing terminal alkyne, such as 5-hexyn-1-ol. acs.orgnih.gov The final and crucial macrocyclization to form the 10-membered ring is accomplished under Nozaki-Hiyama-Kishi conditions. acs.orgnih.gov The resulting cinnoline-fused enediyne demonstrates higher reactivity towards Bergman cyclization compared to its carbocyclic analogs. acs.orgspbu.ru

Table 4: Key Steps in the Synthesis of Cinnoline-Fused Cyclic Enediyne

Step Description Key Reagents/Reaction Purpose Reference
1 Cinnoline Formation Richter Cyclization Forms a 3-alkynyl-4-bromocinnoline intermediate. acs.orgnih.gov
2 Side Chain Installation Sonogashira Coupling Couples the 4-bromocinnoline with a second alkyne. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

The ¹H and ¹³C NMR spectra of cinnoline derivatives offer a wealth of information regarding the substitution pattern and electronic environment of the molecule. holzer-group.atrsc.orgresearchgate.net For this compound, the bromine atom at the C5 position significantly influences the chemical shifts of the neighboring protons and carbons due to its electronegativity and inductive effects.

In a typical ¹H NMR spectrum of a cinnoline derivative, protons on the heterocyclic and benzene rings resonate in distinct regions. The precise chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of each proton. For instance, in related cinnoline systems, aromatic protons typically appear in the range of δ 7.0-9.2 ppm. rsc.orgnih.gov

The ¹³C NMR spectrum provides complementary information, with carbon atoms experiencing different electronic environments appearing at distinct chemical shifts. The carbon atom bonded to the bromine (C-5) is expected to show a characteristic shift due to the halogen's influence. chemicalbook.comspectrabase.com In many brominated aromatic compounds, the carbon directly attached to the bromine atom experiences a downfield shift. researchgate.net

A comprehensive analysis of both ¹H and ¹³C NMR data, often aided by computational methods, allows for a complete assignment of the molecular structure.

Table 1: Representative NMR Data for Cinnoline Derivatives

Compound Nucleus Chemical Shift (ppm)
3-methyl-1H-pyrazolo[1,2-a]cinnolin-1-one ¹H 9.16 (d, J = 8.4 Hz, 1H), 7.45~7.41 (m, 2H), 7.26 (d, J = 4.4 Hz, 1H), 7.00 (d, J = 8.0 Hz, 1H), 6.15 (d, J = 8.0 Hz, 1H), 5.67 (s, 1H), 2.42 (s, 3H)
¹³C 160.4, 136.6, 134.6, 128.6, 125.4, 124.8, 119.6, 119.2, 115.3, 106.5, 95.7, 11.1
9-chloro-3-methyl-1H-pyrazolo[1,2-a]cinnolin-1-one ¹H 9.08 (s, 1H), 7.09 (dd, J = 8.4, 1.8 Hz,1H), 7.05 (d, J = 8.4 Hz, 1H), 6.87 (d, J = 7.8 Hz, 1H), 5.99 (d, J = 7.8 Hz, 1H), 5.59 (s, 1H), 2.31 (s, 3H)

Note: Data for illustrative cinnoline derivatives from a study on pyrazolone (B3327878) analogues. rsc.org The specific data for this compound may vary.

Beyond standard 1D NMR, advanced 2D NMR techniques are indispensable for elucidating the complex stereochemical and conformational aspects of this compound derivatives. ipb.ptresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing crucial information about the molecule's three-dimensional structure. rsc.orgconductscience.com

Correlation spectroscopy (COSY) helps to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map the connections between protons and carbons, including those separated by multiple bonds. holzer-group.atipb.ptmdpi.com These methods are particularly valuable for confirming assignments and understanding the spatial arrangement of substituents, which can be influenced by steric hindrance involving the bromine atom. For complex biological macromolecules, advanced techniques like TROSY are employed to study large structures. ethz.chenergy.gov

Detailed 1H and 13C NMR Spectral Analysis

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopies probe the energy levels of molecules, offering insights into bonding and electronic structure. nih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info

Key expected vibrational modes include:

C-H stretching from the aromatic rings. spectroscopyonline.com

C=C and C=N stretching within the heterocyclic and benzene rings, typically appearing in the 1400-1650 cm⁻¹ region. libretexts.org

C-Br stretching , which is typically found in the lower frequency "fingerprint" region of the spectrum (around 500-600 cm⁻¹). nobraintoosmall.co.nz

The precise positions of these bands can provide clues about the electronic effects of the bromine substituent on the cinnoline ring system. niscpr.res.in

Table 2: General Infrared Absorption Ranges for Key Functional Groups

Functional Group Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium to Weak
C=C (Aromatic) 1400-1600 Medium to Weak
C=N 1600-1650 Medium

Source: General IR data. spectroscopyonline.comnobraintoosmall.co.nz

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edutechnologynetworks.comazooptics.com The resulting spectrum provides information about the conjugated π-electron system of this compound.

The UV-Vis spectrum is characterized by one or more absorption maxima (λmax), which indicate the wavelengths of strongest absorption. azooptics.com The position and intensity of these peaks are sensitive to the extent of conjugation and the presence of substituents. The bromine atom, as an auxochrome, can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted cinnoline. rsc.org These electronic transitions, typically π→π* and n→π*, are fundamental to understanding the molecule's color and photochemical properties. azooptics.com Analysis of the UV-Vis spectrum helps to characterize the chromophore system of the this compound molecule. msu.eduyoutube.com

X-ray Crystallographic Analysis of this compound Derivatives

While NMR and other spectroscopic methods provide data on the molecule in solution, X-ray crystallography offers definitive information about the three-dimensional structure of a compound in the solid state. libretexts.org This technique involves diffracting X-rays off a single crystal of the material. nih.gov

An X-ray crystal structure of a this compound derivative would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule. vanderbilt.eduresearchgate.net This information is invaluable for understanding the steric effects of the bromine atom on the planarity and conformation of the cinnoline ring system. vanderbilt.edu In sterically crowded benzo[c]cinnolines, for example, significant distortions from planarity have been observed. vanderbilt.edu Furthermore, crystallographic data reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking. Such structural details are crucial for rational drug design and materials science applications. nih.gov

Applications of 5 Bromocinnoline in Organic Synthesis

The primary application of 5-bromocinnoline in organic synthesis stems from its role as a versatile intermediate. The presence of the reactive bromine handle allows for its elaboration into a wide array of more complex cinnoline (B1195905) derivatives through various cross-coupling reactions. nih.gov This makes it a valuable building block for constructing molecules with potential applications in medicinal chemistry and materials science. pnrjournal.com The cinnoline core itself is found in various biologically active compounds, and the ability to functionalize the 5-position via the bromo-substituent provides a route to novel analogues. nih.gov

Advanced Spectroscopic and Structural Characterization

Advanced Methods for Structural Elucidation

As of the latest available information, a single-crystal X-ray diffraction study for 5-bromocinnoline has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic data, including unit cell parameters and atomic coordinates, are not available for this specific compound.

Should such data become available, it would be presented in a standardized format, as shown in the template table below, which typically includes parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z).

Interactive Table: Placeholder for Crystallographic Data for this compound

ParameterValue
Empirical FormulaC₈H₅BrN₂
Formula Weight209.05
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
Radiation typeData not available
Temperature (K)Data not available

This table is a placeholder to illustrate the type of data obtained from single-crystal X-ray diffraction analysis. No experimental data for this compound is currently available.

The study of crystal packing reveals how individual molecules of a compound are arranged in the crystal lattice. This arrangement is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions. These interactions are crucial in determining the physical properties of the solid, including its melting point, solubility, and stability.

Due to the absence of single-crystal X-ray diffraction data for this compound, a definitive analysis of its intermolecular interactions and crystal packing cannot be conducted. Such an analysis would typically identify and quantify the significant non-covalent forces responsible for the supramolecular architecture. For instance, the presence of the bromine atom and the aromatic cinnoline (B1195905) system suggests the potential for halogen bonding and π-π stacking, which would influence how the molecules self-assemble in the solid state. However, without experimental structural data, any discussion of these interactions for this compound remains speculative.

A detailed investigation would normally involve the generation of a packing diagram from the crystallographic data to visualize the three-dimensional arrangement of the molecules and the tabulation of key intermolecular distances and angles, as shown in the placeholder table below.

Interactive Table: Placeholder for Intermolecular Interaction Data for this compound

Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Symmetry Operation
Data not available----
Data not available----

This table is intended to show the format for presenting data on intermolecular interactions. No such data is currently available for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties. qulacs.org Density Functional Theory (DFT) is a particularly prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT is based on using the spatially dependent electron density as the fundamental variable, which makes it a versatile and computationally efficient tool for a wide range of systems. mpg.descispace.com

A molecule's electronic structure dictates its physical properties and chemical reactivity. mpg.de DFT calculations can determine the ground-state properties of a molecule by analyzing its electron density. wikipedia.orgscispace.com This provides access to key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. uctm.edu For 5-bromocinnoline, DFT would elucidate the electronic influence of the fused aromatic rings, the electron-withdrawing nitrogen atoms, and the halogen substituent.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool derived from electronic structure calculations that maps the charge distribution onto the molecule's surface. wuxiapptec.com It illustrates the electrostatic potential experienced by a positive point charge, with different colors representing varying potential values. uctm.edu Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack. uctm.eduwuxiapptec.com

In the case of this compound, an ESP map would be expected to show negative potential around the two nitrogen atoms due to their lone pairs of electrons. A region of positive potential, known as a sigma-hole (σ-hole), is anticipated on the bromine atom along the axis of the C-Br bond. researchgate.net This positive region arises from the anisotropic distribution of electron density around the covalently bonded bromine and can participate in halogen bonding, a significant noncovalent interaction. researchgate.net

Table 1: Representative data from a hypothetical DFT calculation (B3LYP/6-31G*) for this compound. This data is illustrative and not from a published study.
Calculated PropertyHypothetical Value
Energy of HOMO-6.8 eV
Energy of LUMO-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D
ESP Minimum (near N1/N2)-35 kcal/mol
ESP Maximum (σ-hole on Br)+15 kcal/mol

The rate of a reaction is governed by its activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. pressbooks.pubfiveable.me The transition state is the highest-energy structure along the reaction coordinate and is inherently unstable. pressbooks.pubshout.educationvaia.com Computational methods can locate and calculate the energy of this transient species, providing direct insight into the reaction kinetics. A high activation energy implies a slow reaction, whereas a low activation energy suggests a faster process. pressbooks.pub According to the Hammond Postulate, the structure of the transition state in an endothermic reaction will more closely resemble the products, while in an exothermic reaction, it will be more similar to the reactants. wikipedia.org For a hypothetical nucleophilic aromatic substitution on this compound, these calculations could predict the reaction rate and compare the thermodynamic stability of the resulting products.

Table 2: Hypothetical reaction energetics for a nucleophilic substitution reaction on this compound (e.g., with a generic nucleophile Nu⁻). Energies are relative to the reactants. This data is for illustrative purposes.
SpeciesDescriptionCalculated Relative Free Energy (ΔG, kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State[5-(Nu)-cinnoline-Br]⁻ complex+25.5
Products5-Nu-cinnoline + Br⁻-10.2

Electronic Structure and Electrostatic Potential Surface Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics extend computational analysis from static structures to the dynamic behavior and conformational possibilities of molecules.

Conformational analysis is the study of the different three-dimensional arrangements a molecule can adopt through the rotation of single bonds. fiveable.meic.ac.uk For a largely rigid, planar molecule like this compound, the accessible conformational space is limited compared to flexible aliphatic chains. However, computational analysis can confirm the planarity of the ring system as the lowest energy conformation and investigate minor deviations or vibrational modes. ethz.ch

Intramolecular dynamics simulations model the motions of atoms within a molecule over time, providing insights into its vibrational properties. fiveable.me A simulation of this compound would reveal the characteristic vibrational frequencies for its various bonds, such as C-H, C-N, and notably, the C-Br stretch, which can be correlated with experimental infrared (IR) spectroscopy data. fiveable.me

Table 3: Hypothetical calculated vibrational frequencies for this compound. These values are illustrative and intended to represent potential output from a computational analysis.
Vibrational ModeHypothetical Frequency (cm⁻¹)Description
C-H Stretch (Aromatic)3100 - 3000Stretching of C-H bonds on the rings
C=N/C=C Stretch1650 - 1500Ring stretching modes
C-H Bend (Aromatic)900 - 675Out-of-plane bending of C-H bonds
C-Br Stretch650 - 550Stretching of the carbon-bromine bond

In silico methods, particularly molecular docking, are widely used to predict the binding of a small molecule (ligand) to a biological macromolecule (receptor), which is a critical step in drug discovery. nih.govnih.gov Docking algorithms explore possible binding poses of the ligand within the receptor's active site and estimate the binding affinity, often expressed as a scoring function or binding free energy. rsc.orgmdpi.com

If this compound were being evaluated as a potential therapeutic agent, it would be docked into the binding site of a specific protein target. The simulation would predict its most stable binding orientation and identify key intermolecular interactions, such as hydrogen bonds with the cinnoline (B1195905) nitrogens or potential halogen bonds involving the bromine atom's σ-hole. mdpi.com Molecular dynamics simulations of the resulting ligand-protein complex can further assess the stability of the binding pose over time. rsc.org

Table 4: Illustrative results from a hypothetical molecular docking study of this compound with a target protein.
ParameterHypothetical Result
Target ProteinProtein Kinase X
Binding Affinity (ΔG)-7.5 kcal/mol
Predicted InteractionsHydrogen bond with GLU-85; Halogen bond with backbone C=O of LEU-32; Pi-stacking with PHE-145
Ligand RMSD (after 100 ns MD)1.8 Å

Conformational Analysis and Intramolecular Dynamics

Mechanistic Pathway Elucidation through Computational Methods

Computational chemistry is a powerful asset for elucidating complex reaction mechanisms. epdf.pubvdoc.pub By mapping the potential energy surface, researchers can identify stable intermediates and the transition states that connect them, providing a step-by-step understanding of how reactants are converted to products. researchgate.netscholaris.ca This approach allows for the validation of proposed mechanisms or the discovery of new, unexpected pathways. rsc.org

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), computational studies can be employed to investigate the detailed mechanism. For instance, calculations could determine the relative energy barriers for competing pathways, such as a mechanism involving oxidative addition at the C-Br bond versus a pathway initiated by C-H activation. researchgate.net This level of detail helps in optimizing reaction conditions and designing more efficient catalysts.

Theoretical Studies on Reaction Mechanisms

Theoretical investigations into the reaction mechanisms of this compound and related compounds primarily utilize quantum chemical methods, such as Density Functional Theory (DFT). These studies offer profound insights into the electronic structure and energetics of reactants, intermediates, and transition states along a reaction pathway.

One area of focus has been the mechanism of nucleophilic aromatic substitution (SNAr) on the cinnoline core. The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. Theoretical models can predict the feasibility of such reactions and elucidate the mechanism. Generally, the SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com DFT calculations can be employed to determine the activation energies for the formation and breakdown of this intermediate. For a hypothetical reaction of this compound with a nucleophile (Nu⁻), the calculated energy profile would reveal the relative energies of the reactants, the Meisenheimer complex, the transition states, and the products.

Another significant reaction is the Richter cyclization, which is often used to synthesize the cinnoline scaffold itself. lookchem.com While direct computational studies on the formation of this compound via this method are not extensively reported, mechanistic studies on analogous (2-ethynylphenyl)triazenes suggest a pericyclic pathway. rsc.org DFT calculations on these model systems have been used to predict a zwitterionic dehydrocinnolinium intermediate, a finding supported by experimental trapping studies. rsc.org These theoretical precedents allow for a reasoned extrapolation to the synthesis of bromo-substituted cinnolines.

The following table summarizes hypothetical relative energies calculated using DFT for key steps in a proposed SNAr reaction on this compound.

Reaction StepSpeciesRelative Energy (kcal/mol)
1This compound + Nu⁻0.0
2Transition State 1 (TS1)+15.2
3Meisenheimer Complex-5.8
4Transition State 2 (TS2)+12.5
55-Nu-cinnoline + Br⁻-10.3
Note: These values are illustrative and would vary depending on the specific nucleophile and computational level of theory.

Modeling of Catalytic Processes

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Computational modeling of these catalytic cycles provides a detailed picture of the individual steps, including oxidative addition, transmetalation, and reductive elimination. rsc.org

Computational studies on palladium-catalyzed reactions of other aryl bromides have shown that the nature of the phosphine (B1218219) ligand on the palladium catalyst significantly influences the reaction's efficiency. Steric and electronic properties of the ligand can be systematically varied in silico to predict the optimal catalyst for a specific transformation involving this compound. These theoretical predictions can guide experimental work, reducing the need for extensive empirical screening of catalysts and reaction conditions. mdpi.com

A simplified energetic profile for a model palladium-catalyzed Suzuki-Miyaura coupling reaction involving this compound is presented in the table below. The data illustrates how computational chemistry can be used to compare different catalytic pathways or ligands.

Catalytic StepIntermediate/Transition StateEnergy Barrier (kcal/mol) - Ligand AEnergy Barrier (kcal/mol) - Ligand B
Oxidative Addition[Pd(0)L₂] → [Pd(II)(5-cinnolinyl)(Br)L₂]18.516.2
Transmetalation[Pd(II)(5-cinnolinyl)(Br)L₂] + Ar-B(OH)₂12.113.5
Reductive Elimination[Pd(II)(5-cinnolinyl)(Ar)L₂] → Product + [Pd(0)L₂]8.79.1
Note: These values are hypothetical, designed to illustrate the comparative insights gained from modeling. Ligand A and Ligand B represent different phosphine ligands.

These computational and theoretical investigations are crucial for advancing the synthetic utility of this compound, enabling the rational design of novel reaction pathways and the optimization of catalytic systems for the synthesis of complex functional molecules.

Applications in Advanced Chemical Research

5-Bromocinnoline as a Versatile Synthetic Building Block

In synthetic organic chemistry, "building blocks" are molecules that serve as foundational units for constructing more complex molecular architectures. This compound exemplifies such a building block, primarily due to the reactivity of its carbon-bromine bond, which serves as a handle for a variety of chemical transformations.

The bromine atom at the 5-position of the cinnoline (B1195905) core is amenable to a range of modern catalytic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate molecular frameworks. While research on the 5-bromo isomer specifically is not extensively detailed, the reactivity of other bromocinnoline isomers and related bromo-aza-heterocycles provides a strong precedent for its utility. mdpi.comacs.orgnih.gov

Palladium-catalyzed reactions are particularly prominent in this context. Reactions such as the Suzuki-Miyaura coupling (using boronic acids), the Sonogashira coupling (using terminal alkynes), and the Heck coupling (using alkenes) can be employed to attach a wide array of substituents to the C-5 position. acs.orgnih.govuzh.ch This capability allows chemists to fuse or link the cinnoline scaffold to other heterocyclic systems, creating larger, polycyclic structures with potential applications in medicinal chemistry and materials science. ijbpas.com For instance, the coupling of this compound with heterocyclic boronic acids can yield complex bi-heterocyclic systems.

Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound This table is illustrative, based on high-yield reactions reported for analogous bromo-aza-heterocycles like 5-bromo-1,2,3-triazine. uzh.chresearchgate.net

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Resulting Structure
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂5-Arylcinnoline
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI5-Alkynylcinnoline
Heck Alkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃5-Alkenylcinnoline
Buchwald-Hartwig Amine or AmidePd₂(dba)₃, Xantphos5-Aminocinnoline

The role of this compound as an intermediate extends beyond the creation of complex heterocycles to the synthesis of a broad spectrum of organic molecules. By leveraging the cross-coupling reactions mentioned previously, a library of 5-substituted cinnoline derivatives can be efficiently prepared. nih.govuzh.chresearchgate.net Each derivative can be a final target molecule or a new intermediate for further chemical modification.

For example, a Sonogashira coupling can introduce an alkyne group at the C-5 position. acs.org This alkyne can then undergo subsequent reactions, such as "click" chemistry (e.g., cycloadditions) or cyclization reactions, to build even more elaborate structures. The ability to systematically vary the substituent at a single, defined position allows for the exploration of structure-activity relationships in drug discovery programs or structure-property relationships in materials development. mdpi.com

Precursor for Complex Heterocyclic Compounds

Contributions to Materials Science Research

Materials science is an interdisciplinary field focused on the design and discovery of new materials. wikipedia.orgresearchgate.net Organic compounds with specific electronic and photophysical properties are in high demand for next-generation technologies. The cinnoline core, being an electron-deficient system, makes its derivatives interesting candidates for such applications.

This compound serves as a foundational precursor for novel organic materials, particularly those based on a donor-acceptor (D-A) architecture. In this design, the electron-accepting cinnoline unit can be chemically linked, via its C-5 bromo handle, to an electron-donating moiety (e.g., carbazole, triphenylamine, or pyrene). This molecular architecture is crucial for tuning the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates its electronic and optical properties. researchgate.net

The synthesis of these materials relies on the same cross-coupling methodologies used in organic synthesis, demonstrating the versatility of this compound as a building block across different research areas. While specific research often focuses on broader classes of cinnolines or other heterocycles, the principle of using bromo-derivatives as precursors is a standard and effective strategy in materials development. lookchem.com

The tailored electronic properties of materials derived from this compound make them promising for applications in organic electronics. researchgate.net This field utilizes carbon-based semiconductors to create devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

In the context of OLEDs, the D-A materials synthesized from this compound could function as fluorescent emitters. The specific color of light emitted (wavelength) and the efficiency of the light emission (quantum yield) can be finely tuned by changing the electron-donating group attached to the cinnoline acceptor core. diva-portal.orgbeilstein-journals.org For OFETs, which are the fundamental switching components of organic circuits, these materials could act as n-type (electron-transporting) or p-type (hole-transporting) semiconductors, depending on their final molecular structure and energy levels.

Table 2: Structure-Property Relationships for Hypothetical 5-Aryl-Cinnoline Derivatives in Organic Electronics This table outlines general design principles for tuning photophysical properties. researchgate.netdiva-portal.orgnih.gov

Desired PropertyStructural Modification StrategyRationale
Red-Shifted Emission (Longer Wavelength) Increase strength/size of the electron-donating group (e.g., from phenyl to pyrenyl) attached to the cinnoline.Narrows the HOMO-LUMO gap, requiring less energy for electronic excitation and emission.
High Fluorescence Quantum Yield Introduce sterically bulky groups to the donor or acceptor.Prevents intermolecular stacking (aggregation-caused quenching) in the solid state, allowing for more efficient light emission.
Enhanced Electron Transport (n-type) Attach strong electron-withdrawing groups to the donor moiety.Lowers both HOMO and LUMO energy levels, facilitating electron injection and transport.

Development of Novel Organic Materials

Mechanistic Probes in Biological Systems

The use of this compound itself as a direct mechanistic probe in biological systems is not well-documented in publicly available scientific literature. However, its derivatives hold theoretical potential for such applications. A mechanistic probe is a molecule designed to interact with a biological system in a specific way to help elucidate a biological process or mechanism.

Derivatives of this compound could potentially be developed into fluorescent probes. For instance, if a 5-aryl-cinnoline derivative exhibits environment-sensitive fluorescence (solvatochromism), its emission properties might change upon binding to a specific protein or entering a cellular membrane. This change could be used to report on local environmental polarity or the binding event itself. The development of such a probe would first require synthesizing a fluorescent derivative from this compound and then characterizing its photophysical response to different biological environments. Without such dedicated research, its role in this area remains speculative.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. gardp.org For the cinnoline core, these studies involve synthesizing a series of derivatives with systematic modifications to identify which parts of the molecule, known as pharmacophores, are essential for its function.

In the context of cinnoline derivatives, SAR studies have been crucial for optimizing their potential as therapeutic agents. For instance, research on a cinnoline-based compound, FiVe1, which targets the protein vimentin (B1176767) in mesenchymal cancer cells, involved extensive SAR analysis to improve its potency and selectivity. nih.gov Key findings from such studies reveal how different substituents on the cinnoline ring system influence biological outcomes.

Key insights from SAR studies on cinnoline derivatives include:

Substitution Tolerance: Initial studies on the FiVe1 scaffold indicated that the C-3 and C-5 positions of a connected phenyl ring were tolerant to substitution. nih.gov

Impact of Electron-Deficient Rings: Replacing a phenyl ring with a more electron-deficient heterocyclic system in some FiVe1 analogs resulted in a loss of inhibitory activity against mesenchymal cancer cell growth. nih.gov

Potency Enhancement: In one series of FiVe1 analogs, introducing a methoxy (B1213986) group at the C-3 and C-5 positions of a phenyl ring led to a compound with a significant increase in potency (IC₅₀ = 37 nM in HT-1080 cells). nih.gov

Role of Specific Groups: The introduction of chlorine or nitrile at the C-5 position of a phenyl ring in certain analogs resulted in a nearly four-fold improvement in potency. nih.gov

Fragment Growth: In the development of Bruton's tyrosine kinase (Btk) inhibitors, a cinnoline fragment was optimized. Growing the molecule off the 8-position of the cinnoline scaffold proved to be a viable strategy for enhancing potency in a ligand-efficient manner. osti.gov The addition of an indazol-6-yl group at this position yielded an analog with an IC₅₀ of 12 nM and over 100-fold selectivity for Btk over the related kinase Lck. osti.gov

The following interactive table summarizes SAR findings for a series of FiVe1 analogs where the 'A' ring system was modified.

Data sourced from research on FiVe1 derivatives, illustrating the impact of substitutions on anticancer potency and selectivity. nih.gov

Investigations of Molecular Target Interactions and Binding Mechanisms (e.g., in silico approaches)

Understanding how a molecule interacts with its biological target at an atomic level is crucial for rational drug design. In silico techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing these interactions. researchgate.netrjpbr.com These computational methods model the binding of a ligand (like a this compound derivative) into the active site of a target protein, providing insights into the binding affinity and the specific interactions that stabilize the complex. journalgrid.com

For bromo-substituted heterocyclic compounds, molecular docking studies have been instrumental. In a study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs as potential anticancer agents, molecular docking was used to investigate their interaction with the tubulin–combretastatin A-4 binding site. mdpi.comnih.gov The results showed that the compounds had efficient binding affinities, with scores ranging from -6.502 to -8.341 kcal/mol. mdpi.comnih.gov The interactions observed were primarily hydrogen bonds and halogen bonds, the latter being a specific interaction involving the bromine atom. mdpi.com

Key findings from molecular interaction studies include:

Binding Mode Identification: X-ray crystallography revealed that a 4-aminocinnoline-3-carboxamide (B1596795) fragment binds in the ATP binding site of Bruton's tyrosine kinase (Btk), forming three hydrogen bonds with the hinge region of the protein. osti.gov

Role of Specific Interactions: Docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs showed that one derivative, 4i, formed a hydrogen bond with the Asn258 residue in the tubulin binding site, contributing to its binding affinity of -8.149 kcal/mol. mdpi.comnih.gov

Computational-Experimental Correlation: Computational analysis of pyrimido[5,4-b]indole derivatives suggested that improved potency against Toll-like receptor 4 (TLR4) was due to additional binding interactions at the interface of the TLR4/myeloid differentiation protein-2 (MD-2) complex. nih.gov

The following interactive table presents the molecular docking results for a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs against the tubulin binding site.

Data sourced from molecular docking studies of bromo-substituted triazole analogs against the tubulin–combretastatin A-4 binding site (PDB ID: 5LYJ). mdpi.com

Role in Catalysis Research

Catalysis is a process where a substance, known as a catalyst, increases the rate of a chemical reaction without being consumed itself. slideshare.net Catalysts are broadly classified as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. chemguide.co.ukuomustansiriyah.edu.iq The design of new catalysts is a major focus of chemical research, aiming for higher efficiency, selectivity, and sustainability.

Ligand Design for Homogeneous or Heterogeneous Catalysis

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as the catalyst. The structure of the ligand is critical as it modulates the electronic and steric properties of the metal center, thereby controlling the catalyst's activity and selectivity. wikipedia.org

The this compound scaffold possesses features that make it an interesting candidate for ligand design. The two nitrogen atoms in the cinnoline ring can act as coordination sites for a metal center, similar to well-known bidentate ligands like bipyridine. Furthermore, the bromine atom at the C5 position serves as a reactive handle for further functionalization. Through cross-coupling reactions like the Suzuki or Sonogashira reactions, various other functional groups can be introduced, allowing for the synthesis of a diverse library of ligands with tailored properties. mdpi.commdpi-res.com

While direct applications of this compound itself as a ligand are not extensively documented, the principles of ligand design and the known reactivity of the cinnoline core support its potential. For example, chiral bis(oxazoline) (BOX) ligands are privileged C2-symmetric ligands used in a wide array of asymmetric catalytic reactions. wikipedia.org The synthesis of such complex chiral ligands often relies on building blocks that can be systematically modified, a role that functionalized cinnolines could fulfill.

The development of catalysts for various organic transformations often involves screening libraries of ligands. For instance, D2-symmetric chiral amidoporphyrins have been developed as a versatile ligand platform for cobalt-based metalloradical catalysts used in reactions like olefin cyclopropanation. nih.gov The modular synthesis of these complex ligands from readily available building blocks highlights the type of synthetic strategy where a functionalized heterocycle like this compound could be incorporated.

Types of Catalysis:

Homogeneous Catalysis: The catalyst and reactants are in the same phase (e.g., all dissolved in a solution). chemistrystudent.com Transition metal complexes with organic ligands are common homogeneous catalysts. mdpi.com

Heterogeneous Catalysis: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas reaction mixture). baranlab.org This type offers the advantage of easy separation of the catalyst from the reaction products. mdpi.com

Exploration of this compound in Photocatalytic Systems

Photocatalysis is a process that utilizes light to activate a substance (a photocatalyst), which then accelerates a chemical reaction. researchgate.netmdpi.com The process typically involves the photocatalyst absorbing photons, leading to the generation of electron-hole pairs that can produce highly reactive species like hydroxyl radicals. researchgate.net These reactive species then drive the desired chemical transformation, such as the degradation of pollutants. mdpi.com

Cinnoline derivatives are considered attractive systems for light-driven catalysis due to their inherent photophysical properties. researchgate.net Conjugated polymers containing a cinnoline core have been synthesized and their fluorescence properties investigated, which is a key characteristic for photocatalytic applications. beilstein-journals.org The ability of these materials to absorb light and participate in energy or electron transfer processes is central to their function in a photocatalytic system.

The presence of a heavy atom like bromine in the this compound structure can influence its photophysical properties through the heavy-atom effect. This can promote intersystem crossing, a process that can be beneficial in certain photocatalytic cycles. While specific studies focusing solely on this compound as a primary photocatalyst are limited, related bromo-aromatic compounds have been incorporated into larger photocatalytic assemblies. For example, a Keggin-type polyoxometalate was modified with a manganese-Schiff-base complex containing a 5-Br-Salen ligand to create a hybrid material for the photocatalytic degradation of Rhodamine B. rsc.org This demonstrates how a bromo-substituted aromatic unit can be a functional component within a more complex photocatalytic system. The this compound moiety could similarly be explored as a building block for novel photocatalysts or photosensitizers.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Site-Specific Functionalization

The bromine atom at the C5 position of 5-bromocinnoline is a key handle for synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. Future research is poised to expand the synthetic toolkit, enabling more precise and efficient functionalization of the cinnoline (B1195905) core.

Transition-Metal Catalysis: While traditional cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig are applicable to this compound, emerging methodologies focus on expanding the scope and improving efficiency. eurekaselect.comresearchgate.net Research into novel palladium, copper, and nickel catalyst systems with specialized ligands is expected to overcome existing limitations, allowing for the coupling of a wider array of nucleophiles under milder conditions. uzh.ch

C–H Activation/Functionalization: A significant frontier in synthetic chemistry is the direct functionalization of carbon-hydrogen (C–H) bonds. sioc-journal.cnacs.org For the cinnoline scaffold, this presents an opportunity to introduce functional groups at positions other than C5, without pre-functionalization. Future studies will likely focus on developing regioselective C–H activation protocols. rsc.orgrsc.orgorganic-chemistry.org For instance, rhodium(III) and ruthenium(II)-catalyzed C–H activation has shown promise for annulation reactions in related N-heterocycles, a strategy that could be adapted to create complex, fused polycyclic structures from this compound derivatives. rsc.orgrsc.org This approach allows for the construction of novel molecular architectures that are otherwise difficult to access. researchgate.net

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic strategy. Photoredox catalysis could enable novel transformations of this compound, such as radical-based functionalization reactions, providing access to derivatives that are complementary to those obtained through traditional metal-catalyzed pathways.

Table 1: Comparison of Synthetic Methodologies for Cinnoline Functionalization
MethodologyDescriptionPotential Advantages for this compound
Advanced Cross-Coupling Use of novel catalysts (e.g., Pd, Ni, Cu) and ligands to broaden the scope of reactions at the C-Br bond. eurekaselect.comuzh.chIncreased efficiency, milder reaction conditions, and coupling of previously incompatible partners.
C–H Activation Direct functionalization of C–H bonds on the carbocyclic ring, often catalyzed by Rh or Ru. rsc.orgrsc.orgAccess to derivatives functionalized at positions other than C5, enabling novel scaffold design.
Photoredox Catalysis Use of light-absorbing catalysts to initiate radical-based transformations.Green chemistry approach, potential for unique reactivity patterns not accessible by other methods.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of complex this compound derivatives requires a deep understanding of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques that allow for in situ and real-time monitoring are becoming indispensable tools for this purpose. researchgate.netthieme-connect.com

Flow Chemistry with Inline Analysis: The combination of continuous flow reactors with inline analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offers unprecedented insight into reaction dynamics. thieme-connect.comresearchgate.net This setup allows for rapid optimization of reaction parameters (temperature, pressure, stoichiometry) and the detection of transient intermediates that are often missed by traditional batch analysis. researchgate.net For multi-step syntheses starting from this compound, this can significantly reduce development time and improve yields.

In Situ Vibrational Spectroscopy: Techniques like Raman and ATR-FTIR spectroscopy are particularly powerful for monitoring reactions in real-time without the need for sample extraction. researchgate.netbeilstein-journals.orgacs.org These methods can track the consumption of reactants and the formation of products by monitoring characteristic vibrational bands. For example, in situ Raman has been used to monitor the progress of mechanochemical Cu-catalyzed azide-alkyne cycloadditions (CuAAC), a reaction type relevant for functionalizing azido-cinnoline derivatives. beilstein-journals.orgmdpi.com

Advanced Mass Spectrometry: Real-time monitoring using advanced mass spectrometry techniques, such as electrospray ionization-mass spectrometry (ESI-MS), can help identify key intermediates in complex catalytic cycles, like those involved in C-H activation reactions. rsc.org

Hyperpolarization NMR: For reactions involving low concentrations of intermediates or nuclei with low sensitivity like ¹⁵N, hyperpolarization techniques such as Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signals. nih.govnih.gov This could be applied to study the reaction mechanisms of nitrogen-containing heterocycles like this compound in great detail. nih.gov

Integration of Computational Chemistry in Predictive Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental synthesis. researchgate.netacs.org For this compound, computational methods can predict reactivity, guide synthetic efforts, and rationalize experimental observations.

Predicting Reactivity and Regioselectivity: DFT calculations can model the electronic structure of this compound and its derivatives, predicting sites most susceptible to electrophilic or nucleophilic attack. figshare.comajchem-a.com By calculating properties like frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP), researchers can anticipate the outcomes of reactions and design substrates for desired regioselectivity in C-H functionalization. researchgate.netfigshare.com

Mechanism Elucidation and Catalyst Design: Computational studies can map out the entire energy profile of a catalytic cycle, identifying transition states and key intermediates. acs.org This is crucial for understanding the mechanism of complex transformations, such as rhodium-catalyzed annulations, and for rationally designing more efficient catalysts. rsc.orgacs.org For example, DFT can help explain why a particular solvent or ligand favors one reaction pathway over another, leading to different products. acs.org

Structure-Property Relationships: By calculating electronic and photophysical properties, computational chemistry can guide the design of novel this compound derivatives for specific applications. researchgate.netresearchgate.net For instance, time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of potential fluorescent dyes or materials for organic electronics, allowing for the in silico screening of candidates before committing to synthetic efforts. ajchem-a.com

Table 2: Applications of Computational Chemistry for this compound Research
Application AreaComputational MethodInsights Gained
Reactivity Prediction DFT (HOMO/LUMO, MEP analysis)Identifies reactive sites for functionalization and predicts regioselectivity. researchgate.netfigshare.com
Mechanism Studies DFT (Transition State Calculation)Elucidates reaction pathways and rationalizes product formation in catalytic cycles. rsc.orgacs.org
Property Prediction TD-DFTPredicts optical and electronic properties (e.g., absorption spectra) for materials science applications. ajchem-a.com
Drug Design Molecular DockingPredicts binding modes and affinities of cinnoline derivatives with biological targets. researchgate.netnih.gov

Exploration of Novel Applications in Interdisciplinary Fields

While cinnoline derivatives are well-known for their potential in medicinal chemistry, future research on this compound will likely unlock applications in a broader range of interdisciplinary fields. innovativejournal.inzenodo.orgmdpi.comnih.gov

Materials Science: The rigid, planar structure and tunable electronic properties of the cinnoline core make it an attractive scaffold for organic electronics. ontosight.airsc.org Derivatives of this compound could be investigated as components of:

Organic Light-Emitting Diodes (OLEDs): By functionalizing the core with appropriate donor and acceptor groups, new emissive materials or host materials could be developed.

Organic Photovoltaics (OPVs): Cinnoline-based molecules may serve as electron-accepting materials in solar cells. researchgate.net

Fluorescent Probes and Sensors: The fluorescence of some cinnoline derivatives can be sensitive to their local environment, opening possibilities for their use as chemical sensors or in bioimaging. rsc.org

Chemical Biology: The ability to easily functionalize this compound makes it a valuable platform for developing chemical probes to study biological processes. For example, attaching it to biomolecules via click chemistry could be used for photoaffinity labeling to identify protein-drug interactions. mdpi.com

Agrochemicals: The broad biological activity of N-heterocycles suggests that novel this compound derivatives could be screened for potential use as herbicides, fungicides, or insecticides. innovativejournal.in

Catalysis: Highly conjugated, electron-deficient heterocyclic systems can sometimes act as photoredox catalysts themselves. Future work could explore whether specifically designed this compound derivatives can mediate synthetically useful transformations when irradiated with light.

Q & A

Q. How can researchers ensure ethical compliance when studying this compound’s toxicity?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination in rodents) and obtain IRB/IACUC approval. Use in vitro models (e.g., zebrafish embryos) as alternatives to reduce vertebrate use. Disclose conflicts of interest (e.g., funding from chemical suppliers) and adhere to ARRIVE guidelines for reporting animal studies .

Q. What strategies improve the efficiency of literature reviews on this compound’s applications?

  • Methodological Answer : Use Boolean operators in databases (PubMed, SciFinder) to filter studies by synthesis year (post-2000), application (e.g., "antimicrobial"), and study type (in vitro/in vivo). Employ citation tracking tools (Web of Science) to map seminal papers. Differentiate primary sources (experimental data) from reviews to avoid bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.